molecular formula C24H20N4O2 B14441709 5,5'-Bis(2-imidazolin-2-yl)-2,2'-vinylenedi-1-benzofuran CAS No. 73819-37-1

5,5'-Bis(2-imidazolin-2-yl)-2,2'-vinylenedi-1-benzofuran

Cat. No.: B14441709
CAS No.: 73819-37-1
M. Wt: 396.4 g/mol
InChI Key: VRBSVJRJTGBLEB-OWOJBTEDSA-N
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Description

5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features two imidazolinyl groups attached to a vinylenedi-1-benzofuran backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran typically involves multiple steps, starting with the preparation of the imidazolinyl groups and their subsequent attachment to the benzofuran backbone. Common synthetic routes include:

    Formation of Imidazolinyl Groups: This step often involves the reaction of appropriate precursors under controlled conditions to form the imidazolinyl groups.

    Attachment to Benzofuran Backbone: The imidazolinyl groups are then attached to the benzofuran backbone through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imidazolinyl groups or the benzofuran backbone.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolinyl derivatives, while substitution reactions can introduce new functional groups to the benzofuran backbone.

Scientific Research Applications

5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran involves its interaction with specific molecular targets and pathways. The imidazolinyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzofuran backbone may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(2-imidazolin-2-yl)-2,2’-(E)-vinylenbis(benzo[b]thiophen-dihydrochlorid): This compound features a similar structure but with a thiophen ring instead of a benzofuran ring.

    4-methyl-2,6-bis(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)phenol: Another related compound with imidazolinyl groups attached to a different aromatic backbone.

Uniqueness

5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is unique due to its specific combination of imidazolinyl groups and benzofuran backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73819-37-1

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[5-[(E)-2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl]ethenyl]-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C24H20N4O2/c1(15-3-5-19-17(11-15)13-21(29-19)23-25-7-8-26-23)2-16-4-6-20-18(12-16)14-22(30-20)24-27-9-10-28-24/h1-6,11-14H,7-10H2,(H,25,26)(H,27,28)/b2-1+

InChI Key

VRBSVJRJTGBLEB-OWOJBTEDSA-N

Isomeric SMILES

C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)/C=C/C4=CC5=C(C=C4)OC(=C5)C6=NCCN6

Canonical SMILES

C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)C=CC4=CC5=C(C=C4)OC(=C5)C6=NCCN6

Origin of Product

United States

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